2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of alpha amino acid amides. This compound features a unique structural arrangement that includes multiple ring systems and functional groups, making it of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 437.94 g/mol .
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through various methods:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and catalyst presence to ensure high yields and purity of the final product.
The molecular structure of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features:
The compound's structural formula can be represented as follows:
InChI=1S/C20H23N3O4S/c1-2-6-23-7-5-13-16(10-23)28-20(18(13)19(21)25)22-17(24)9-12-3-4-14-15(8-12)27-11
.The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism by which 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its biological effects is not fully elucidated but may involve:
Further studies are required to clarify the exact mechanisms and potential pathways influenced by this compound in pharmacological contexts.
Key physical properties include:
Relevant chemical properties include:
This compound has potential applications in:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5